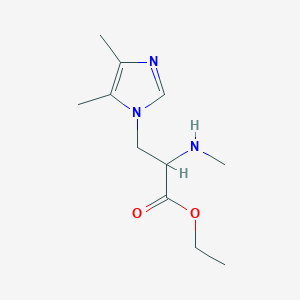Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC20462090
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | ethyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3 |
| Standard InChI Key | JYXKKEUODFYBBH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CN1C=NC(=C1C)C)NC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate reflects its three primary components:
-
Ethyl ester moiety: A propanoic acid derivative esterified with ethanol.
-
Methylamino group: A secondary amine () at the second carbon of the propane backbone.
-
4,5-Dimethylimidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5.
The SMILES notation O=C(OCC)C(NC)CN1C(C)=C(C)N=C1 confirms the connectivity, while the computed topological polar surface area (TPSA) of 56.15 Ų and LogP of 0.65 highlight its moderate polarity and lipophilicity .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound remains unpublished, structural analogs such as ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (MW 211.26 g/mol) exhibit bond lengths and angles consistent with imidazole derivatives. Key features include:
-
Imidazole ring: Planar geometry with C–N bond lengths of ~1.31–1.38 Å.
-
Ester group: A carbonyl bond () at ~1.21 Å and C–O bonds at ~1.34 Å.
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a nucleophilic substitution reaction between ethyl 3-bromo-2-(methylamino)propanoate and 4,5-dimethylimidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) . The mechanism proceeds as follows:
-
Deprotonation: The imidazole nitrogen attacks the electrophilic carbon adjacent to the bromine atom.
-
Bond formation: Displacement of bromide yields the target compound.
Representative Reaction:
Optimization Parameters
-
Temperature: 80–100°C for 12–24 hours.
-
Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
-
Yield: ~60–75% after purification via column chromatography .
Physicochemical Properties
The compound’s moderate LogP suggests balanced solubility in both aqueous and lipid environments, making it suitable for biological assays.
Comparative Analysis with Related Compounds
The 4,5-dimethyl groups in the target compound increase steric bulk, potentially improving metabolic stability compared to non-methylated analogs .
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Structure-Activity Relationship (SAR): Modify the ester or amino groups to optimize potency.
-
Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume